A Technical Guide to Methyl 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to Methyl 6-Chloro-2-fluoro-3-(trifluoromethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
For Correspondence: Gemini, Senior Application Scientist Google Research
Abstract
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate, a highly functionalized aromatic building block, is of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group alongside chloro and fluoro substituents, imparts distinct electronic and lipophilic properties that are advantageous in the design of novel therapeutic agents and bioactive molecules. This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, a detailed, field-proven protocol for its synthesis via esterification of its parent carboxylic acid, comprehensive characterization data, and a discussion of its strategic application in modern drug development.
Introduction: A Key Building Block for Medicinal Chemistry
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a synthetic organic compound distinguished by a densely substituted benzene ring. The presence of a trifluoromethyl (-CF3) group is particularly notable; it is a bioisostere for chlorine atoms and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering the electronic properties of the aromatic ring.[1][2] The strategic placement of chloro and fluoro atoms further modulates the molecule's reactivity and physicochemical characteristics, making it a versatile intermediate for creating complex molecular architectures.
This guide serves as a comprehensive resource for researchers and drug development professionals, offering practical insights into the synthesis and utilization of this valuable chemical entity.
Core Compound Identification:
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Chemical Name: Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
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CAS Registry Number: 1805458-07-4[3]
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Molecular Formula: C₉H₅ClF₄O₂
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Molecular Weight: 256.58 g/mol
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is foundational to its application in synthesis. The table below summarizes the key physicochemical data for the title compound, and the subsequent section details its expected spectroscopic signature.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1805458-07-4 | Chemical Abstract Service[3] |
| Molecular Formula | C₉H₅ClF₄O₂ | --- |
| Molecular Weight | 256.58 g/mol | --- |
| Appearance | White to off-white solid (Predicted) | Based on similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol) | Inferred from structure |
| Boiling Point | >200 °C (Predicted) | Structure-based estimation |
| Melting Point | Not available | --- |
Spectroscopic Characterization (Predicted)
While a publicly available experimental spectrum for this specific molecule is not readily found, a robust prediction of its NMR and Mass Spectrum can be made based on established principles and data from structurally analogous compounds.[4][5][6][7] This predicted data is crucial for reaction monitoring and final product confirmation.
¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at position 5 will likely appear as a doublet, coupled to the fluorine at position 2. The proton at position 4 will also likely be a doublet.
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Methyl Protons (3H): A singlet corresponding to the methyl ester protons is expected around δ 3.9-4.0 ppm.
¹³C NMR (100 MHz, CDCl₃):
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Carbonyl Carbon: δ ~164-166 ppm
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Aromatic Carbons: Multiple signals between δ 110-140 ppm, with characteristic C-F and C-Cl couplings.
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CF₃ Carbon: A quartet around δ 120-125 ppm due to coupling with the three fluorine atoms.
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Methyl Carbon: δ ~52-53 ppm.
¹⁹F NMR (376 MHz, CDCl₃):
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Aromatic Fluorine: One signal for the fluorine atom attached to the ring.
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CF₃ Group: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group, typically observed between -60 and -65 ppm.
Mass Spectrometry (MS-ESI):
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[M+H]⁺: Expected at m/z 257.0
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[M+Na]⁺: Expected at m/z 279.0
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Isotope Pattern: A characteristic M/M+2 isotope pattern of approximately 3:1 due to the presence of one chlorine atom.
Synthesis and Mechanism
The most direct and industrially scalable route to methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is the esterification of its corresponding carboxylic acid, 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1028306-70-8) .[8] This precursor is commercially available, simplifying the synthetic workflow.
The synthesis can be logically broken down into two primary stages: the formation of the parent benzoic acid (a common industrial process) and its subsequent esterification.
Caption: General synthetic pathway to the target compound.
Recommended Laboratory Protocol: Fischer-Speier Esterification
This protocol describes a standard acid-catalyzed esterification, a reliable and cost-effective method for this transformation.[9]
Materials:
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6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Saturated aqueous sodium bicarbonate solution
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Ethyl acetate
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Brine (saturated aqueous sodium chloride)
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Anhydrous sodium sulfate
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%) to the suspension. Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Self-Validation: The bicarbonate wash should result in effervescence until all acid is neutralized. Check the aqueous layer with pH paper to ensure it is basic.
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Isolation and Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. b. If necessary, the crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate.
Caption: Key steps in the acid-catalyzed esterification mechanism.
Applications in Drug Discovery and Development
Substituted benzoic acids and their esters are cornerstone intermediates in pharmaceutical synthesis. The specific arrangement of substituents on methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate makes it an attractive precursor for molecules targeting a range of diseases.
Role as a Key Intermediate
This compound serves as a versatile scaffold. The methyl ester can be hydrolyzed back to the carboxylic acid for amide bond formation or can undergo nucleophilic substitution reactions. The aromatic ring itself, being electron-deficient, can be subject to specific metallation or coupling reactions, allowing for the introduction of further complexity.
Precursor to Bioactive Molecules
While direct public-domain examples for this exact molecule are sparse, its parent acid and structurally related compounds are cited in patents for the synthesis of inhibitors for various biological targets. For instance, similar 2-chloro-6-fluorobenzoic acid derivatives are used in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of obesity and related metabolic diseases.[10] Furthermore, patent literature describes the use of related chloro-fluoro-sulfonamido-benzoic acids as intermediates for B-Raf inhibitors in cancer therapy.[11] The trifluoromethyl group is a common feature in many modern pharmaceuticals, including anti-depressants and anti-cancer agents, highlighting the potential of this building block in developing next-generation therapeutics.[1]
Safety and Handling
As with all laboratory chemicals, methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on structurally similar compounds, it may cause skin and eye irritation. Refer to the supplier's Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis from the corresponding benzoic acid is straightforward, utilizing established and reliable esterification protocols. The compound's unique electronic and steric properties, conferred by its trifluoromethyl, chloro, and fluoro substituents, make it an ideal building block for the synthesis of complex and potent bioactive molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this versatile compound into their synthetic and medicinal chemistry programs.
References
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712–16723. [Link]
-
Google Patents. (n.d.). US 2011/0003809 A1. Retrieved from [Link]
-
Singh, U., & Singh, R. P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6701. [Link]
-
ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate - CAS:1805458-07-4 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]
- 6. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]
- 7. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 8. 1028306-70-8|6-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
